Acumapimod
CAS No.: 836683-15-9
Cat. No.: VC0517162
Molecular Formula: C22H19N5O2
Molecular Weight: 385.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 836683-15-9 |
|---|---|
| Molecular Formula | C22H19N5O2 |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide |
| Standard InChI | InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) |
| Standard InChI Key | VGUSQKZDZHAAEE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N |
| Appearance | Yellow to orange solid powder |
Introduction
Mechanism of Action and Therapeutic Target
p38 MAPK Inhibition in COPD Pathogenesis
Acumapimod selectively inhibits p38 MAPK, a serine/threonine kinase activated by cellular stressors such as tobacco smoke, pollutants, and pathogens . In COPD patients, p38 MAPK drives the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and matrix metalloproteinases, exacerbating airway remodeling and mucus hypersecretion . Preclinical studies in tobacco smoke/lipopolysaccharide-induced rat models showed that acumapimod reduces neutrophilic infiltration and cytokine levels by 40–60%, outperforming corticosteroids in resolving steroid-resistant inflammation .
Rationale for Targeting AECOPD
Acute exacerbations, characterized by sudden symptom worsening, account for 70% of COPD-related healthcare costs and accelerate lung function decline . Current therapies (e.g., systemic corticosteroids) have limited efficacy and systemic side effects. Acumapimod’s mechanism addresses the root inflammatory drivers of AECOPD, potentially reducing relapse rates and hospitalization needs .
Pharmacological Profile
Pharmacokinetics and Metabolism
Acumapimod is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and acts as a P-glycoprotein (P-gp) substrate . A physiologically based pharmacokinetic (PBPK) model predicted and clinical studies confirmed no clinically significant interactions with CYP3A4 inhibitors:
-
Azithromycin (weak inhibitor): Geometric mean ratio (GMR) for acumapimod AUC₀–∞ = 1.07 (90% CI: 0.98–1.17) .
-
Itraconazole (strong inhibitor): GMR for acumapimod AUC₀–∞ = 1.23 (90% CI: 1.11–1.36) .
Table 1: Key Pharmacokinetic Parameters of Acumapimod
| Parameter | Single Dose (75 mg) | Repeat Dose (75 mg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1,210 ± 320 | 1,450 ± 290 |
| Tₘₐₓ (h) | 2.5 ± 1.1 | 2.8 ± 1.3 |
| t₁/₂ (h) | 12.4 ± 3.2 | 13.1 ± 3.5 |
| Apparent Clearance (L/h) | 62 ± 15 | 58 ± 14 |
Data derived from Phase I/II trials .
Clinical Trial Evidence
Phase II Dose-Finding Study (NCT01332097)
This randomized, placebo-controlled trial evaluated 183 patients with moderate-to-severe AECOPD receiving:
-
Single-dose acumapimod (20 mg or 75 mg) on Day 1
-
Repeat-dose acumapimod (20 mg or 75 mg) on Days 1 and 6
-
Prednisone 40 mg/day for 10 days
-
Placebo
Table 2: Phase II Trial Efficacy Endpoints
| Endpoint | Acumapimod 75 mg Repeat | Placebo | Prednisone |
|---|---|---|---|
| FEV₁ Change at Day 8 | +12.3%* | +4.1% | +8.7% |
| FEV₁ AUC (Day 14) | 1.24 L·day | 1.00 L·day | 0.98 L·day |
| Hospitalization Rate | 11% | 15% | 13% |
Statistically significant vs. placebo (p < 0.05) .
Drug-Drug Interaction Studies
Co-Administration with Azithromycin
A Phase I trial (MBCT102) in 24 healthy volunteers found:
-
No change in acumapimod exposure (AUC GMR = 1.07) or safety profile .
-
Supports concurrent use in AECOPD patients requiring antibiotic therapy .
Co-Administration with Itraconazole
Study MBCT103 demonstrated:
-
Moderate increase in acumapimod exposure (AUC GMR = 1.23) within acceptable safety margins .
-
No dosage adjustment needed for weak-to-moderate CYP3A4 inhibitors .
Comparative Efficacy vs. Corticosteroids
Prednisone in Phase II Trials
Despite prednisone’s 10-day regimen, acumapimod repeat-dose 75 mg achieved:
Future Development and Applications
Ongoing and Planned Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume